molecular formula C18H25N5O2 B6697255 N-[2-(3,5-dimethyl-1,2,4-triazol-1-yl)phenyl]-2-ethyl-2-methylmorpholine-4-carboxamide

N-[2-(3,5-dimethyl-1,2,4-triazol-1-yl)phenyl]-2-ethyl-2-methylmorpholine-4-carboxamide

Cat. No.: B6697255
M. Wt: 343.4 g/mol
InChI Key: XEFYXKGZWSCNML-UHFFFAOYSA-N
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Description

N-[2-(3,5-dimethyl-1,2,4-triazol-1-yl)phenyl]-2-ethyl-2-methylmorpholine-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives

Properties

IUPAC Name

N-[2-(3,5-dimethyl-1,2,4-triazol-1-yl)phenyl]-2-ethyl-2-methylmorpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O2/c1-5-18(4)12-22(10-11-25-18)17(24)20-15-8-6-7-9-16(15)23-14(3)19-13(2)21-23/h6-9H,5,10-12H2,1-4H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEFYXKGZWSCNML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CN(CCO1)C(=O)NC2=CC=CC=C2N3C(=NC(=N3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,5-dimethyl-1,2,4-triazol-1-yl)phenyl]-2-ethyl-2-methylmorpholine-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and carbonyl compounds under acidic or basic conditions.

    Substitution Reactions:

    Coupling with Phenyl Group: The triazole ring is then coupled with a phenyl group through a nucleophilic aromatic substitution reaction.

    Formation of the Morpholine Ring: The morpholine ring is synthesized through a cyclization reaction involving an amine and an epoxide.

    Coupling of the Two Rings: The final step involves coupling the triazole-phenyl moiety with the morpholine ring through an amide bond formation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,5-dimethyl-1,2,4-triazol-1-yl)phenyl]-2-ethyl-2-methylmorpholine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the triazole ring, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can occur at the carbonyl group of the morpholine ring, converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenyl ring, where halogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted phenyl derivatives.

Scientific Research Applications

N-[2-(3,5-dimethyl-1,2,4-triazol-1-yl)phenyl]-2-ethyl-2-methylmorpholine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: It is investigated for its potential therapeutic properties, including anticancer, antifungal, and antibacterial activities.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-(3,5-dimethyl-1,2,4-triazol-1-yl)phenyl]-2-ethyl-2-methylmorpholine-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with enzymes and receptors, leading to inhibition or activation of their functions. The phenyl and morpholine rings contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A basic triazole compound with similar biological activities.

    3,5-Dimethyl-1,2,4-triazole: A derivative with methyl groups at the 3 and 5 positions, similar to the target compound.

    Phenylmorpholine: A compound with a phenyl group and a morpholine ring, similar in structure to the target compound.

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